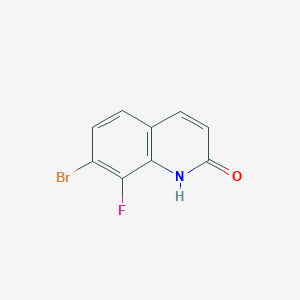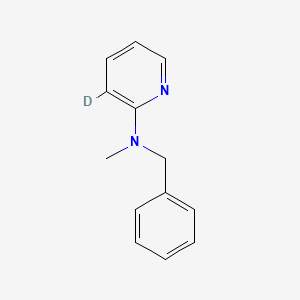
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group linked to a 2-oxoethoxy group, which is further connected to a 2,4-dimethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(2,4-dimethoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The specific pathways and targets depend on the context of its application, such as drug development or biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the 2-oxoethoxy and 2,4-dimethoxyphenyl groups.
Ethyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-(2-(4-methoxyphenyl)-2-oxoethoxy)benzoate: Similar structure but with a single methoxy group on the phenyl ring.
Uniqueness
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate is unique due to the presence of both 2,4-dimethoxyphenyl and 2-oxoethoxy groups, which confer specific chemical and physical properties
Propiedades
Fórmula molecular |
C18H18O6 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
methyl 4-[2-(2,4-dimethoxyphenyl)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C18H18O6/c1-21-14-8-9-15(17(10-14)22-2)16(19)11-24-13-6-4-12(5-7-13)18(20)23-3/h4-10H,11H2,1-3H3 |
Clave InChI |
YDNZKRCNYHVUMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)



![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)







